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Compound of Interest

Compound Name:
3-Ethoxy-5-iodo-4-

methoxybenzaldehyde

CAS No.: 428483-80-1

Cat. No.: B3136913

Get Quote

Introduction & Compound Identity
3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a specialized halogenated benzaldehyde

intermediate. It serves as a critical scaffold in the synthesis of bioactive phenethylamines (e.g.,

"2C" and "DOx" series analogs) and pharmaceutical agents requiring a specific 3,4,5-

substitution pattern (resembling mescaline or apremilast derivatives).

The synthesis of this target relies on the precise functionalization of its precursor, 3-Ethoxy-4-

methoxybenzaldehyde (also known as O-Ethylisovanillin).

Chemical Identity Table[1]
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Feature Precursor Target

IUPAC Name
3-Ethoxy-4-

methoxybenzaldehyde

3-Ethoxy-5-iodo-4-

methoxybenzaldehyde

CAS Number 1131-52-8 428483-80-1

Molecular Formula C₁₀H₁₂O₃ C₁₀H₁₁IO₃

Molecular Weight 180.20 g/mol 306.10 g/mol

Appearance White to pale yellow crystals Off-white to pale yellow solid

Melting Point 51–53 °C
78–82 °C

(Predicted/Analogous)

Part I: The Precursor (3-Ethoxy-4-
methoxybenzaldehyde)[2]
This molecule is the non-iodinated starting material. Its purity and structural integrity are

paramount for the subsequent iodination step.

A. Spectral Data (Experimental)[2][3][4][5][6]
The following data is compiled from high-field NMR spectroscopy in CDCl₃.

¹H NMR Data (400 MHz, CDCl₃)
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Position
Shift (δ,
ppm)

Multiplicity Integration
Coupling
(Hz)

Assignment

CHO 9.85 Singlet (s) 1H -
Aldehyde

Proton

H-6 7.51
Doublet of

Doublets (dd)
1H J = 8.2, 1.9

Aromatic

(Ortho to

CHO)

H-2 7.40 Doublet (d) 1H J = 1.9

Aromatic

(Ortho to

OEt)

H-5 6.93 Doublet (d) 1H J = 8.2

Aromatic

(Ortho to

OMe)

-OCH₂- 4.21 Quartet (q) 2H J = 7.0
Ethoxy

Methylene

-OCH₃ 3.96 Singlet (s) 3H -
Methoxy

Methyl

-CH₃ 1.50 Triplet (t) 3H J = 7.0
Ethoxy

Methyl

¹³C NMR Data (100 MHz, CDCl₃)
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Shift (δ, ppm) Assignment

190.9 Carbonyl (C=O)

155.0 C-4 (Aromatic C-OMe)

149.5 C-3 (Aromatic C-OEt)

130.1 C-1 (Quaternary)

126.8 C-6 (Aromatic CH)

111.5 C-2 (Aromatic CH)

110.8 C-5 (Aromatic CH)

64.5 Ethoxy (-OCH₂-)

56.1 Methoxy (-OCH₃)

14.6 Ethoxy (-CH₃)

IR Spectrum (Key Bands)
1680–1700 cm⁻¹: C=O stretch (Aldehyde, strong).

1580–1600 cm⁻¹: C=C stretch (Aromatic).

1260 cm⁻¹: C-O stretch (Aryl ether).

2850 cm⁻¹: C-H stretch (Aldehyde Fermi resonance).

B. Synthesis Protocol: Alkylation of Isovanillin
Objective: Selective ethylation of the 3-hydroxy group of isovanillin.

Reagents:

Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) [1.0 eq]

Ethyl Bromide (EtBr) [1.2 eq] or Diethyl Sulfate

Potassium Carbonate (K₂CO₃) [2.0 eq] or NaOH
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Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Workflow:

Dissolution: Dissolve Isovanillin (15.2 g, 100 mmol) in DMF (100 mL) in a round-bottom flask.

Deprotonation: Add K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 15 minutes.

The solution will turn yellow/orange (phenoxide formation).

Alkylation: Add Ethyl Bromide (8.9 mL, 120 mmol) dropwise via an addition funnel.

Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc

7:3). The starting material (Rf ~0.[1]3) should disappear, and the product (Rf ~0.6) should

appear.

Workup: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate.

Isolation: Filter the white solid. Wash with cold water (3 x 50 mL) to remove DMF and salts.

Purification: Recrystallize from Ethanol/Water or dry under vacuum.

Yield: Expected yield 90–95% (White crystals).

Part II: The Target (3-Ethoxy-5-iodo-4-
methoxybenzaldehyde)
This section details the conversion of the precursor to the target via electrophilic aromatic

iodination.

A. Synthesis Protocol: Regioselective Iodination
Mechanism: Electrophilic Aromatic Substitution (EAS). The 5-position is activated by the ortho-

methoxy group and is less sterically hindered than the 2-position (flanked by aldehyde and

ethoxy).

Reagents:

3-Ethoxy-4-methoxybenzaldehyde (Precursor) [1.0 eq][2][3]
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Iodine Monochloride (ICl) [1.1 eq]

Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

Alternative: Iodine (I₂) + Silver Trifluoroacetate (AgTFA) for milder conditions.

Step-by-Step Workflow:

Preparation: Dissolve 3-Ethoxy-4-methoxybenzaldehyde (1.80 g, 10 mmol) in Glacial Acetic

Acid (20 mL).

Addition: Prepare a solution of Iodine Monochloride (1.79 g, 11 mmol) in Acetic Acid (5 mL).

Add this solution dropwise to the aldehyde solution at room temperature over 20 minutes.

Reaction: Stir the dark mixture at room temperature for 2–4 hours.

Note: If using I₂/AgTFA, stir in DCM at 0 °C initially, then warm to RT.

Quenching: Pour the reaction mixture into water (100 mL) containing Sodium Thiosulfate

(Na₂S₂O₃) to reduce excess iodine/ICl. The color should change from dark red/brown to pale

yellow.

Extraction: Extract with Dichloromethane (3 x 30 mL).

Washing: Wash the organic layer with Saturated NaHCO₃ (to remove acid) and Brine.

Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

Purification: The crude product is often a solid. Recrystallize from EtOH or purify via column

chromatography (Silica, Hexane:EtOAc 9:1).

B. Spectral Data (Target)[2][4][5][6][8]
The introduction of the Iodine atom at position 5 significantly alters the NMR spectrum,

primarily by removing the H-5 signal and deshielding the H-6 proton.

¹H NMR Data (Predicted/Analogous for Target)
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Position
Shift (δ,
ppm)

Multiplicity Integration
Coupling
(Hz)

Assignment

CHO 9.82 Singlet (s) 1H -
Aldehyde

Proton

H-6 7.85 – 7.95 Doublet (d) 1H J = 1.9

Aromatic

(Ortho to

CHO, Ortho

to I)

H-2 7.40 – 7.45 Doublet (d) 1H J = 1.9

Aromatic

(Ortho to

OEt, Meta to

I)

-OCH₂- 4.15 – 4.25 Quartet (q) 2H J = 7.0
Ethoxy

Methylene

-OCH₃ 3.98 Singlet (s) 3H -
Methoxy

Methyl

-CH₃ 1.45 – 1.55 Triplet (t) 3H J = 7.0
Ethoxy

Methyl

Note on Shifts:

H-5 (6.93 ppm) from the precursor is absent (replaced by Iodine).

H-6 shifts downfield (from 7.51 to ~7.90 ppm) due to the deshielding effect of the adjacent

Iodine atom and the aldehyde.

H-2 remains relatively stable (~7.40 ppm) as it is meta to the Iodine.

Coupling: The large ortho coupling (J~8 Hz) is lost. Only the small meta coupling (J~1.9 Hz)

between H-2 and H-6 remains.

Visualizations
A. Synthesis Pathway[2][4]
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Isovanillin
(3-Hydroxy-4-methoxybenzaldehyde)

PRECURSOR
3-Ethoxy-4-methoxybenzaldehyde

(CAS 1131-52-8)EtBr, K2CO3
DMF, 60°C

TARGET
3-Ethoxy-5-iodo-4-methoxybenzaldehyde

(CAS 428483-80-1)

ICl (Iodine Monochloride)
AcOH, RT

Click to download full resolution via product page

Figure 1: Synthetic route from Isovanillin to the Iodinated Target.[4]

B. NMR Signal Assignment Logic

Precursor Spectrum
(3 Protons)

H-5 (d, 8Hz)
6.93 ppm

H-6 (dd, 8Hz, 2Hz)
7.51 ppm

H-2 (d, 2Hz)
7.40 ppm

Target Spectrum
(2 Protons)

Iodine Atom
(Replaces H-5)

Substitution

H-6 (d, 2Hz)
~7.90 ppm

(Deshielded by I)

Loss of ortho coupling
Downfield shift

H-2 (d, 2Hz)
~7.40 ppm

(Unchanged)

Retains meta coupling

Click to download full resolution via product page
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Figure 2: NMR signal evolution during iodination. Note the disappearance of H-5 and the shift

of H-6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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